molecular formula C8H8N2O2 B2537940 2-carbamimidoylbenzoic Acid CAS No. 1023822-37-8

2-carbamimidoylbenzoic Acid

Cat. No.: B2537940
CAS No.: 1023822-37-8
M. Wt: 164.164
InChI Key: VOOKAZPDXSWCPJ-UHFFFAOYSA-N
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Description

2-Carbamimidoylbenzoic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamimidoylbenzoic acid can be achieved through several methods. One common approach involves the partial hydration of phthalonitrile in a methanol-water medium in the presence of an equimolar amount of sodium hydroxide. This reaction yields this compound in good yield in one step .

Another method involves the ring contraction of 1,3-dicarbonyl compounds and their synthetic equivalents. This approach is efficient and cost-effective, providing a straightforward route to synthesize this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Carbamimidoylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the carbamimidoyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Carbamimidoylbenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamimidoylbenzoic acid is unique due to its specific functional group and the resulting chemical properties

Properties

IUPAC Name

2-carbamimidoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOKAZPDXSWCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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